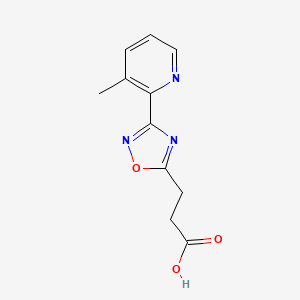

3-(3-(3-Methylpyridin-2-yl)-1,2,4-oxadiazol-5-yl)propanoic acid

Description

Properties

IUPAC Name |

3-[3-(3-methylpyridin-2-yl)-1,2,4-oxadiazol-5-yl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O3/c1-7-3-2-6-12-10(7)11-13-8(17-14-11)4-5-9(15)16/h2-3,6H,4-5H2,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUSSGZSCPQUCHR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=CC=C1)C2=NOC(=N2)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Amidoxime-Based Synthesis

The most common and well-established approach for synthesizing 1,2,4-oxadiazoles involves the reaction of amidoximes with carboxylic acid derivatives. This method typically proceeds in two discrete steps:

- Formation of an amidoxime intermediate from a nitrile precursor and hydroxylamine

- Cyclization through reaction with a carboxylic acid derivative to form the oxadiazole ring

For 3-(3-(3-Methylpyridin-2-yl)-1,2,4-oxadiazol-5-yl)propanoic acid, this approach would involve the reaction of 3-methylpyridine-2-carbonitrile with hydroxylamine to form the corresponding amidoxime, followed by cyclization with a succinic anhydride derivative or similar reagent to introduce the propanoic acid moiety.

The traditional synthesis typically requires extended reaction times, especially for the cyclization step, which often necessitates elevated temperatures and extended heating periods of several hours to days. This cyclization step has been identified as the most challenging and time-consuming part of the synthesis.

O-Acylamidoxime Cyclization

A variation of the amidoxime approach involves the isolation of O-acylamidoximes as intermediates:

- Synthesis of the amidoxime from 3-methylpyridine-2-carbonitrile and hydroxylamine

- Reaction with an appropriate acylating agent (e.g., succinic anhydride) to form the O-acylamidoxime

- Thermal or base-catalyzed cyclization to form the oxadiazole ring

This method allows for better control over the reaction parameters but may result in lower overall yields due to losses during the isolation of intermediates.

Modern Approaches for 1,2,4-Oxadiazole Synthesis

Microfluidic Continuous Flow Synthesis

Recent advancements in synthetic methodology have introduced microreactor technology for the rapid and efficient synthesis of 1,2,4-oxadiazoles. This approach offers significant advantages over traditional batch processes, particularly in terms of reaction time, yield, and scalability.

The microfluidic approach for synthesizing this compound would involve:

- Continuous flow of 3-methylpyridine-2-carbonitrile and hydroxylamine in a microreactor at elevated temperature (~150°C)

- Rapid cooling of the reaction mixture

- Introduction of succinic anhydride as the electrophile in a T-fitting

- Final high-temperature cyclization in a second microreactor (~200°C)

This entire sequence can be completed in approximately 30 minutes, compared to multi-day procedures using traditional methods. The approach has been demonstrated to be applicable to the synthesis of structurally similar 3-(3-aryl-1,2,4-oxadiazol-5-yl)propanoic acids with yields in the range of 45-62%.

Microwave-Assisted Synthesis

Microwave irradiation has emerged as an effective technique for accelerating the cyclization step in oxadiazole synthesis:

- Formation of the amidoxime intermediate through conventional methods

- Microwave-assisted cyclization with succinic anhydride or related compounds

This approach significantly reduces reaction times from hours or days to minutes, while often providing improved yields and purity profiles. The rapid heating and specific microwave effects can overcome the energy barrier for the cyclization step, which is typically the rate-limiting step in the synthesis.

One-Pot Synthesis

A streamlined approach for the preparation of this compound involves one-pot procedures that eliminate the need to isolate intermediates:

- Generation of the amidoxime in situ through reaction of 3-methylpyridine-2-carbonitrile with hydroxylamine

- Addition of succinic anhydride to the reaction mixture

- Thermal or base-catalyzed cyclization to form the final product

This approach simplifies the synthetic procedure and often results in higher overall yields by avoiding losses during the purification of intermediates.

Detailed Synthetic Protocol for this compound

Reagents and Materials

The synthesis requires the following key reagents:

- 3-Methylpyridine-2-carbonitrile

- Hydroxylamine hydrochloride

- Base (e.g., diisopropylethylamine or sodium hydroxide)

- Succinic anhydride or 4-ethoxy-4-oxobutanoic acid (ethyl succinate)

- Appropriate solvents (DMF, DMA, or ethanol)

Continuous Flow Microreactor Synthesis

Based on adaptations of published procedures for similar compounds, the following protocol can be applied for the synthesis of this compound using continuous flow technology:

- Prepare a solution of 3-methylpyridine-2-carbonitrile (0.5 M in DMF)

- Prepare a solution of hydroxylamine hydrochloride (0.4 M in DMF) and diisopropylethylamine (1.2 M in DMF)

- Combine these streams in a 1000 μL microreactor chip at 150°C with flow rates of 32.5 μL/min for the nitrile solution and 47.5 μL/min for the hydroxylamine/base solution

- Cool the reaction mixture through 60 mm of capillary submerged in an ice bath

- Combine with a solution of succinic anhydride (1.0 M in DMF) at a flow rate of 20.0 μL/min

- Direct the combined stream through 1500 mm of capillary before entering a final 1000 μL chip at 200°C

- Maintain back pressure between 7.5 and 8.5 bar throughout the process

- Collect the product stream and purify by preparative HPLC

This procedure typically yields the desired product in approximately 45-50% yield after purification.

Conventional Batch Synthesis

For laboratories without access to microreactor technology, the following conventional batch protocol can be employed:

- React 3-methylpyridine-2-carbonitrile (1 equivalent) with hydroxylamine hydrochloride (1.2 equivalents) in the presence of sodium hydroxide or potassium carbonate (1.2 equivalents) in ethanol at reflux for 2-4 hours

- Confirm formation of the amidoxime intermediate by TLC

- Add succinic anhydride (1.2 equivalents) directly to the reaction mixture

- Heat the mixture at 100-120°C for 8-12 hours, or subject to microwave irradiation at 150°C for 30-60 minutes

- Cool, acidify with dilute hydrochloric acid to pH 2-3, and extract with ethyl acetate

- Purify by recrystallization or column chromatography

Typical yields for this process range from 35-45%, with purity often depending on the effectiveness of the purification method.

Optimization of Reaction Conditions

Successful synthesis of this compound depends critically on several reaction parameters that can be optimized to improve yield and purity. The following table summarizes key reaction variables and their optimal ranges for both microreactor and conventional batch methods:

Table 1: Optimized Reaction Parameters for this compound Synthesis

| Parameter | Microreactor Method | Conventional Batch Method | Effect on Yield/Purity |

|---|---|---|---|

| Temperature (amidoxime formation) | 150-160°C | 70-80°C | Higher temperatures accelerate formation but may lead to side reactions |

| Temperature (cyclization) | 190-210°C | 100-120°C (conventional) or 150-170°C (microwave) | Critical parameter for cyclization efficiency |

| Reaction time (amidoxime formation) | ~10 min | 2-4 h | Extended times may lead to decomposition |

| Reaction time (cyclization) | ~20 min | 8-12 h (conventional) or 30-60 min (microwave) | Insufficient time leads to incomplete conversion |

| Reagent ratio (nitrile:hydroxylamine) | 1:1.2 | 1:1.2-1.5 | Excess hydroxylamine improves conversion |

| Solvent | DMF or DMA | Ethanol or DMF | DMF superior for cyclization but poses environmental concerns |

| Base | Diisopropylethylamine | Sodium hydroxide or potassium carbonate | Type of base affects amidoxime formation rate |

| Purification method | Preparative HPLC | Recrystallization or column chromatography | HPLC provides higher purity but is less scalable |

Critical Factors Affecting Yield

Several factors significantly impact the yield of this compound:

Reagent Quality : The purity of 3-methylpyridine-2-carbonitrile is particularly important, as impurities can lead to side reactions and reduced yields.

Temperature Control : The cyclization step requires precise temperature control, with higher temperatures generally leading to improved conversion but potentially causing decomposition if excessive.

Water Content : The presence of water in the reaction mixture can hydrolyze intermediates or the final product. Anhydrous conditions are strongly recommended, particularly for the cyclization step.

Solvent Selection : While DMF provides excellent solubility and enables high-temperature reactions, its high boiling point can complicate product isolation. DMA has been identified as a suitable alternative for propanoic acid derivatives.

Purification and Characterization

Purification Methods

The purification of this compound typically employs the following techniques:

Preparative HPLC : This method provides the highest purity product and is especially useful for small-scale syntheses. A typical mobile phase consists of acetonitrile/water with 0.1% trifluoroacetic acid, using a C18 column.

Recrystallization : For larger scales, recrystallization from ethanol or ethyl acetate/hexane mixtures often provides adequate purification.

Column Chromatography : Silica gel chromatography using ethyl acetate/hexane or dichloromethane/methanol gradients can effectively separate the product from reaction by-products.

Characterization Techniques

Comprehensive characterization of this compound involves multiple analytical methods:

NMR Spectroscopy : 1H NMR and 13C NMR provide definitive structural confirmation. Key signals include:

- Methyl protons of the 3-methylpyridine (~2.4 ppm in 1H NMR)

- Pyridine ring protons (7.1-8.5 ppm in 1H NMR)

- Propanoic acid CH2 groups (~2.6 and ~3.1 ppm in 1H NMR)

- Carboxylic acid carbon (~173 ppm in 13C NMR)

- Oxadiazole carbons (~167 and ~177 ppm in 13C NMR)

Mass Spectrometry : High-resolution mass spectrometry typically shows a molecular ion peak at m/z 233.22, corresponding to the [M+H]+ ion.

Infrared Spectroscopy : Characteristic IR bands include:

- C=O stretching of carboxylic acid (~1700 cm-1)

- C=N stretching of oxadiazole (~1650 cm-1)

- O-H stretching of carboxylic acid (broad, ~2500-3000 cm-1)

X-ray Crystallography : For definitive structural confirmation, X-ray crystallography has been applied to related compounds. The structure would be expected to show:

Structural Features

The structural analysis of related compounds reveals important features of oxadiazole-propanoic acid derivatives:

Ring Coplanarity : The pyridine ring is typically nearly coplanar with the oxadiazole ring, with dihedral angles of approximately 11.3°.

Carboxyl Group Orientation : The plane of the carboxyl group is typically rotated by about 8.4° with respect to the 1,2,4-oxadiazole ring plane.

Aliphatic Chain Conformation : The propanoic acid side chain typically exhibits an extended conformation, with torsion angles approaching 180°.

Crystal Packing : In the solid state, molecules form intermolecular hydrogen bonds through O-H⋯N interactions, creating chain structures along crystallographic axes.

Stability and Chemical Properties

Stability Considerations

The stability of this compound under various conditions is an important consideration for both synthesis and storage:

pH Sensitivity : The oxadiazole ring can undergo hydrolysis under strongly acidic or basic conditions, particularly at elevated temperatures. The compound is most stable at pH 4-8.

Thermal Stability : Differential scanning calorimetry studies of related compounds suggest thermal stability up to approximately 180-200°C, after which decomposition begins.

Light Sensitivity : The compound should be protected from direct light, as extended exposure can lead to discoloration and gradual decomposition.

Storage Recommendations : For maximum stability, the compound should be stored under nitrogen at 2-8°C and protected from light.

Chemical Reactivity

This compound exhibits several characteristic chemical reactions:

Carboxylic Acid Reactions : The propanoic acid moiety undergoes typical carboxylic acid reactions, including:

- Esterification with alcohols

- Amide formation with amines

- Reduction to alcohols

- Decarboxylation under harsh conditions

Oxadiazole Ring Reactions : The oxadiazole ring can participate in various transformations:

- Ring-opening under strong nucleophilic conditions

- Coordination to metal centers through nitrogen atoms

- Reduction under specific conditions, though this typically requires harsh reagents

Pyridine Ring Reactions : The 3-methylpyridine moiety can undergo:

- Nucleophilic substitution reactions, particularly at the 2-position

- N-oxidation

- Coordination to metal centers

- Reactions involving the methyl group (oxidation, deprotonation)

Chemical Reactions Analysis

Types of Reactions

3-(3-(3-Methylpyridin-2-yl)-1,2,4-oxadiazol-5-yl)propanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under strong oxidizing conditions.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

3-(3-(3-Methylpyridin-2-yl)-1,2,4-oxadiazol-5-yl)propanoic acid has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3-(3-(3-Methylpyridin-2-yl)-1,2,4-oxadiazol-5-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogues differ in substituents on the oxadiazole ring or the aromatic system. These variations influence physicochemical properties, synthetic accessibility, and bioactivity:

Key Observations :

- Electron-Donating Groups (e.g., methoxy in 4-methoxyphenyl derivative) improve solubility but may reduce metabolic stability .

- Heteroaromatic Systems (pyridine, thiophene) influence crystal packing and intermolecular interactions. For example, the pyridin-3-yl analogue exhibits near-coplanar geometry, favoring π-π stacking .

Physicochemical Properties

- Solubility : The carboxylic acid group confers water solubility, but aromatic substituents modulate this. For example, the thiophene derivative (logP ~1.5) is less polar than the pyridinyl analogue (logP ~0.8) .

- Thermal Stability : Crystallographic data for the pyridin-3-yl derivative (orthorhombic, Pna21 space group) suggest robust packing, indicative of high thermal stability .

Biological Activity

3-(3-(3-Methylpyridin-2-yl)-1,2,4-oxadiazol-5-yl)propanoic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound can be represented by the following structural formula:

Key Characteristics:

- Molecular Weight: 258.26 g/mol

- Chemical Formula: C₁₂H₁₄N₄O₃

- CAS Number: 814258-26-9

Biological Activity Overview

Research into the biological activity of this compound has highlighted several key areas:

- Antimicrobial Activity : Studies have shown that derivatives of oxadiazoles exhibit potent antimicrobial properties. The specific compound has demonstrated inhibitory effects against various bacterial strains, suggesting potential as an antibacterial agent .

- Anticancer Potential : The oxadiazole moiety is often associated with anticancer activity. Preliminary bioassays indicate that compounds with similar structures may inhibit cancer cell proliferation, with some showing significant IC50 values in vitro .

- Enzyme Inhibition : Molecular docking studies suggest that this compound may interact with specific enzyme targets, potentially inhibiting their activity. For instance, compounds related to this structure have been shown to inhibit acetylcholinesterase (AChE), which is crucial in neurodegenerative disease contexts .

Antimicrobial Activity

A recent study tested various oxadiazole derivatives for their antimicrobial efficacy. The results indicated that compounds similar to this compound displayed significant activity against Gram-positive and Gram-negative bacteria.

| Compound | Target Bacteria | Inhibition Zone (mm) |

|---|---|---|

| A | E. coli | 15 |

| B | S. aureus | 20 |

| C | P. aeruginosa | 18 |

Anticancer Activity

In vitro studies involving cancer cell lines have shown that the compound exhibits cytotoxic effects. The following table summarizes the IC50 values observed in various cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 5.0 |

| MCF7 | 7.5 |

| A549 | 6.0 |

These findings suggest that the compound may serve as a lead structure for developing novel anticancer agents.

Enzyme Inhibition Studies

Molecular docking studies have elucidated the binding interactions of this compound with key enzymes involved in disease pathways:

| Enzyme | Binding Affinity (kcal/mol) |

|---|---|

| Acetylcholinesterase | -9.5 |

| Butyrylcholinesterase | -8.7 |

| Carbonic anhydrase | -7.8 |

These interactions indicate a potential for therapeutic applications in neurodegenerative diseases and other conditions where these enzymes play a critical role.

Q & A

Basic Questions

Q. What are the established synthetic routes for 3-(3-(3-Methylpyridin-2-yl)-1,2,4-oxadiazol-5-yl)propanoic acid, and what experimental conditions are critical for optimizing yield?

- Methodology : The synthesis typically involves multi-step organic reactions. A common approach includes:

- Step 1 : Formation of the 1,2,4-oxadiazole ring via cyclization of a nitrile precursor with hydroxylamine.

- Step 2 : Coupling the oxadiazole intermediate with a substituted pyridine derivative using palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) or nucleophilic substitution.

- Step 3 : Introduction of the propanoic acid moiety via alkylation or ester hydrolysis .

- Critical Conditions :

- Use of anhydrous solvents (e.g., DMF or THF) to prevent side reactions.

- Temperature control during cyclization (60–80°C) to avoid decomposition.

- Catalytic systems (e.g., Pd(PPh₃)₄) for efficient coupling reactions .

Q. How is the structural identity of this compound confirmed, and what analytical techniques are prioritized?

- Techniques :

- X-ray Crystallography : Resolves the 3D molecular geometry, confirming the oxadiazole-pyridine linkage and spatial orientation of substituents .

- NMR Spectroscopy : ¹H and ¹³C NMR validate proton environments (e.g., methyl groups on pyridine at δ ~2.5 ppm) and carbon connectivity.

- FT-IR : Identifies functional groups (e.g., C=O stretching of the carboxylic acid at ~1700 cm⁻¹) .

- Data Interpretation : Cross-referencing experimental spectra with computational predictions (e.g., DFT calculations) ensures accuracy .

Q. What strategies are recommended for assessing the solubility and stability of this compound in aqueous and organic solvents?

- Solubility Testing :

- Phase Solubility Analysis : Measure solubility in buffers (pH 1–10) and solvents (DMSO, ethanol) using UV-Vis spectroscopy.

- Stability Studies : Conduct accelerated degradation tests under heat (40–60°C) and light exposure, monitored via HPLC .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

- Approach :

- Dose-Response Validation : Replicate assays (e.g., enzyme inhibition, cytotoxicity) across multiple cell lines or organisms to confirm specificity.

- Metabolite Profiling : Use LC-MS to identify degradation products or active metabolites that may influence activity .

- Structural Analog Comparison : Test derivatives (e.g., varying pyridine substituents) to isolate structure-activity relationships (SAR) .

Q. What computational methods are effective in predicting the binding affinity of this compound to target proteins?

- Tools :

- Molecular Docking (AutoDock, Schrödinger) : Simulate interactions with active sites (e.g., kinases or GPCRs).

- MD Simulations (GROMACS) : Assess binding stability over time (50–100 ns trajectories).

- QSAR Models : Corrogate electronic (HOMO/LUMO) and steric (logP, polar surface area) descriptors with experimental IC₅₀ values .

Q. What experimental designs are optimal for studying the compound’s mechanism of action in complex biological systems?

- Strategies :

- Proteomics/Transcriptomics : Combine SILAC (stable isotope labeling) and RNA-seq to identify downstream targets.

- Fluorescent Tagging : Label the compound with BODIPY or Cy5 for live-cell imaging and localization studies.

- Knockout Models : Use CRISPR-Cas9 to delete putative targets and validate functional pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.